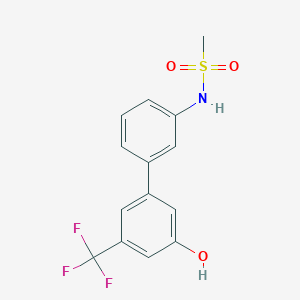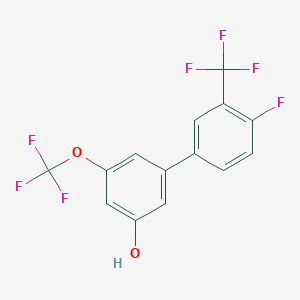
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, also known as MSTFP, is an organic compound that belongs to the class of phenols. It is a colorless solid with a melting point of 97-99°C and a boiling point of 114-116°C. It is soluble in organic solvents and has a molecular weight of 312.41 g/mol. MSTFP is a versatile compound that has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is commonly used as a reagent in the synthesis of various organic molecules, as a catalyst in certain chemical reactions, and as a drug in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95% is not completely understood. However, it is believed that the compound acts as a Lewis acid, which can react with various organic molecules and catalyze their reaction. The Lewis acid-base interaction between 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95% and the organic molecules is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95% has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and lipids, as well as to increase the production of certain hormones. In addition, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is its high reactivity, which allows it to be used in a variety of chemical reactions. In addition, it is relatively inexpensive and easy to obtain. However, the compound is not very stable and can easily decompose when exposed to heat or light.
Future Directions
There are several potential future directions for the use of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of various organic molecules. In addition, the compound could be used in the development of new drugs and pharmaceuticals. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new catalysts for chemical reactions.
Synthesis Methods
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95% can be synthesized via a two-step process involving the reaction of 3-trifluoromethylphenol with 3-methylsulfonylaminopropanol in the presence of a base. The first step involves the formation of an intermediate compound, which is then oxidized to form 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95%. This process can be carried out in aqueous or organic solvent, depending on the desired product. The yield of the reaction can be improved by using an appropriate catalyst, such as a Lewis acid or an organometallic compound.
Scientific Research Applications
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol, 95% has been widely studied in the scientific community due to its versatile applications. It has been used as a reagent in the synthesis of various organic molecules, as a catalyst in certain chemical reactions, and as a drug in the treatment of certain diseases. In addition, it has been used in the synthesis of novel compounds, such as peptides, peptidomimetics, and cyclic peptides. It has also been used as a catalyst in the synthesis of polymers, polysaccharides, and other polymeric materials.
properties
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-22(20,21)18-12-4-2-3-9(6-12)10-5-11(14(15,16)17)8-13(19)7-10/h2-8,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSKXXAUNDJOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686754 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261889-46-6 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)



